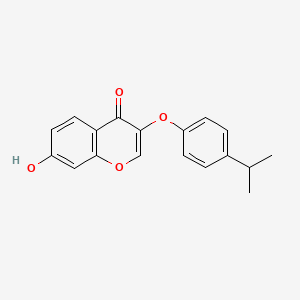

7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.322. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one, a member of the chromone family, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a chromone backbone with a hydroxyl group at position 7 and a phenoxy group substituted by an isopropyl moiety. This unique structure is believed to contribute significantly to its biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several in vitro studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have demonstrated that it reduces the expression of inflammatory markers in macrophages, indicating its potential use in treating inflammatory diseases .

3. Antimicrobial Properties

This compound has exhibited antimicrobial activity against various bacterial and fungal strains. Studies have reported its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential application in developing new antimicrobial agents .

4. Anticancer Activity

The compound's anticancer properties have been a focal point of research. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro studies demonstrated that it significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Mechanism: The compound enhances the activity of endogenous antioxidant enzymes while directly scavenging reactive oxygen species (ROS).

- Anti-inflammatory Mechanism: It modulates signaling pathways involving NF-kB and MAPK, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism: The compound triggers apoptosis via caspase activation and disrupts mitochondrial membrane potential, leading to increased ROS levels and lipid peroxidation .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Breast Cancer Model: A study conducted on MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability over time, demonstrating its potential as a chemotherapeutic agent .

- Inflammatory Disease Model: In an animal model of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory cytokines compared to control groups.

Análisis De Reacciones Químicas

Substitution Reactions at the Hydroxy Group

The hydroxyl group at position 7 undergoes nucleophilic substitution reactions, particularly alkylation and acylation, under controlled conditions.

Key Examples:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°C | 7-Alkoxy derivatives | |

| Acylation | Acetic anhydride, pyridine, RT | 7-Acetoxy-protected chromen-4-one |

-

Mechanistic Insight : The hydroxyl group acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides). Base catalysts like K₂CO₃ deprotonate the hydroxyl group to enhance reactivity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (A and B rings) participate in EAS, particularly nitration and sulfonation.

Nitration

-

Reagents : HNO₃/H₂SO₄ (mixed acid) at 0–5°C.

-

Product : Nitro derivatives at the ortho/para positions of the hydroxyl or phenoxy groups.

-

Example : Nitration of the B-ring (phenoxy group) yields 3-(4-hydroxy-3-nitrophenyl) analogs, as observed in structurally related chromones .

Halogenation

-

Reagents : Cl₂ or Br₂ in acetic acid.

-

Product : Halogenated derivatives at activated positions.

-

Note : The isopropyl group sterically hinders substitution at the para position of the phenoxy group.

Oxidation Reactions

The chromen-4-one core undergoes oxidation, primarily at the ketone group or conjugated double bonds.

Documented Transformations:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic, heat | Ring-opening to dicarboxylic acid | |

| CrO₃ | Anhydrous conditions | Epoxidation of the C2–C3 double bond |

-

Mechanism : Chromones are susceptible to oxidation due to their α,β-unsaturated ketone system. KMnO₃ cleaves the conjugated system, while CrO₃ targets the double bond.

Condensation and Cyclization Reactions

The ketone group participates in Knoevenagel condensations and cyclizations to form fused heterocycles.

Knoevenagel Condensation

-

Reagents : Malononitrile, aryl aldehydes, diethylamine (catalyst).

-

Product : Pyrano-chromene derivatives via C–C bond formation at the ketone .

-

Example :

Chromen 4 one+MalononitrileEt2NHPyrano 3 2 c chromenone

Mannich Reaction

-

Reagents : Formaldehyde, dimethylamine, ethanol, reflux.

-

Product : Aminoalkylated derivatives at the hydroxyl or ketone group .

-

Documented Case : Similar chromones form Mannich bases at the 8-position when reacted with aliphatic amines .

Nucleophilic Addition to the Chromone Ring

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles such as amines or thiols.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Thiophenol | EtOH, RT | Thioether adduct at C2–C3 | |

| Hydrazine | Reflux, acetic acid | Hydrazone derivative |

-

Mechanism : Conjugate addition occurs at the β-position of the ketone, followed by tautomerization .

Functionalization of the Phenoxy Group

The 4-isopropyl-phenoxy moiety undergoes electrophilic substitution (e.g., sulfonation) or demethylation.

-

Sulfonation : H₂SO₄ at 100°C introduces sulfonic acid groups at the ortho position relative to the oxygen .

-

Demethylation : BBr₃ in CH₂Cl₂ removes methyl protecting groups (if present) .

Photochemical Reactions

Under UV light, the chromone ring participates in [2+2] cycloadditions or isomerization.

Propiedades

IUPAC Name |

7-hydroxy-3-(4-propan-2-ylphenoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11(2)12-3-6-14(7-4-12)22-17-10-21-16-9-13(19)5-8-15(16)18(17)20/h3-11,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRZZOKKFPJCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.